molecular formula C7H3BrN2OS B1375072 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde CAS No. 1071224-34-4

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

Cat. No.: B1375072
CAS No.: 1071224-34-4
M. Wt: 243.08 g/mol
InChI Key: VPDPNJVAWKCZEH-UHFFFAOYSA-N
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Description

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a benzothiadiazole derivative characterized by the presence of both bromine and aldehyde functional groups . This compound is known for its unique chemical structure, which makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by formylation. One common method includes the use of 4,7-dibromobenzo[d][1,2,3]thiadiazole as a starting material, which undergoes a reaction with morpholine and triethylamine in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Stille Coupling: Typically involves the use of organotin reagents and palladium catalysts under inert atmosphere conditions.

    Aldol Condensation: Requires the presence of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde involves its ability to participate in electron donor-acceptor interactions. This property makes it useful in applications such as photovoltaics and fluorescent sensors . The molecular targets and pathways involved are primarily related to its interaction with other chemical species through its bromine and aldehyde functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of both bromine and aldehyde functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2OS/c8-5-2-1-4(3-11)6-7(5)10-12-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDPNJVAWKCZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071224-34-4
Record name 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (7-bromo-benzo[1,2,5]thiadiazol-4-yl)-methanol (20.22 g) (Example I2) in dichloromethane (185 ml) was added manganese(IV) oxide (71.7 g). The suspension was stirred at ambient temperature for 16 hours. The reaction mixture was filtered through a plug of Celite®. The filtrate was concentrated to give 7-bromo-benzo[1,2,5]thiadiazole-4-carbaldehyde (16.65 g) as an orange solid. 1H-NMR (400 MHz, CDCl3): 10.74 (s, 1H), 8.11-8.05 (m, 2H) ppm.
Name
(7-bromo-benzo[1,2,5]thiadiazol-4-yl)-methanol
Quantity
20.22 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step Two
Quantity
71.7 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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